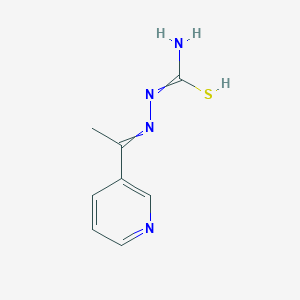
(1-pyridin-3-ylethylideneamino)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-pyridin-3-ylethylideneamino)thiourea is a chemical compound with the molecular formula C8H10N4S. It contains 23 atoms: 10 hydrogen atoms, 8 carbon atoms, 4 nitrogen atoms, and 1 sulfur atom
Vorbereitungsmethoden
The synthesis of (1-pyridin-3-ylethylideneamino)thiourea involves several steps. One common method includes the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction conditions typically involve the use of absolute ethanol as a solvent and triethylamine as a base . The resulting product is then purified and characterized using techniques such as NMR, IR, MS, and elemental analysis .
Analyse Chemischer Reaktionen
(1-pyridin-3-ylethylideneamino)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride derivatives and potassium thiocyanate . The major products formed from these reactions are typically 1,3,4-thiadiazole derivatives, which have been shown to possess significant antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
The compound (1-pyridin-3-ylethylideneamino)thiourea (CAS No. 13370-86-0) has garnered interest in various scientific fields due to its unique chemical properties and biological activities. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.
Medicinal Chemistry
This compound has shown potential as an antitumor agent . Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, studies have demonstrated cytotoxic effects against breast cancer (MCF7) and liver cancer (HepG2) cell lines, with IC50 values indicating significant activity compared to standard chemotherapeutic agents.
Antimicrobial Activity
This compound exhibits notable antibacterial and antifungal properties . It has been tested against several bacterial strains, including E. coli and S. aureus, showing effectiveness in reducing bacterial growth rates. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand , forming complexes with various metal ions. These complexes are studied for their potential applications in catalysis and materials science.
Anticancer Activity Study
A study evaluated the anticancer properties of this compound derivatives on human cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), HCT116 (colon cancer).
- Results : Derivatives exhibited IC50 values ranging from 5 to 15 μM, indicating substantial cytotoxicity.
Antibacterial Efficacy Study
Another investigation focused on the antibacterial effects of this compound:
- Bacterial Strains Tested : E. coli, S. aureus.
- Findings : The compound significantly reduced the minimum inhibitory concentration (MIC) of traditional antibiotics when used in combination therapy, suggesting a synergistic effect.
Table 2: Proposed Mechanisms of Action
| Activity | Mechanism |
|---|---|
| Anticancer | Inhibition of DNA replication and enzyme activity |
| Antibacterial | Interference with bacterial cell wall synthesis and enzyme inhibition |
Wirkmechanismus
The mechanism of action of (1-pyridin-3-ylethylideneamino)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound’s antimicrobial activity is believed to result from its ability to interfere with essential cellular processes in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(1-pyridin-3-ylethylideneamino)thiourea can be compared to other similar compounds, such as hydrazonoyl halides and 1,3,4-thiadiazole derivatives . These compounds share similar chemical reactivities and biological properties, but this compound is unique due to its specific molecular structure and the presence of the pyridinyl group . This uniqueness contributes to its distinct chemical and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique molecular structure and chemical reactivity make it a valuable precursor for the synthesis of other compounds, and its antimicrobial properties highlight its potential in the fields of biology and medicine.
Eigenschaften
CAS-Nummer |
13370-86-0 |
|---|---|
Molekularformel |
C8H10N4S |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
(1-pyridin-3-ylethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |
InChI-Schlüssel |
PFDWFNDHRREIDD-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=S)N)C1=CN=CC=C1 |
Isomerische SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
Kanonische SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
Synonyme |
1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















